4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-[Butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfamoyl-substituted benzene ring. The butyl(methyl)sulfamoyl substituent contributes to its polarity and solubility profile, while the naphthothiazole core provides a rigid, planar structure conducive to π-π stacking interactions.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-4-15-26(2)31(28,29)18-12-9-17(10-13-18)22(27)25-23-24-21-19-8-6-5-7-16(19)11-14-20(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTNQASHAGNZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, dyes, and chemical intermediates
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets within biological systems. The thiazole ring and naphthalene moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Naphthothiazole vs. Thiazole/Oxadiazole Derivatives
- Target Compound : The naphtho[1,2-d][1,3]thiazole core offers extended aromaticity compared to simpler thiazoles (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide in ). This increases molecular rigidity and may improve binding to hydrophobic pockets in target proteins .
- Oxadiazole Analogs: Compounds like LMM5 and LMM11 () replace the thiazole with a 1,3,4-oxadiazole ring, introducing additional nitrogen atoms. Oxadiazoles are known for metabolic stability and electronic diversity, which may explain their antifungal activity against C. albicans .
Saturated vs. Aromatic Systems
Substituent Effects on Bioactivity and Physicochemical Properties
Sulfamoyl Group vs. Halogen/Methoxy Substituents
- Sulfamoyl Group : The butyl(methyl)sulfamoyl group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving water solubility compared to chloro-substituted analogs (e.g., 3,4-dichloro-N-thiazolyl benzamides in ) .
- Methoxy Groups : 3,5-Dimethoxy-N-naphthothiazolyl benzamide () utilizes electron-donating methoxy groups, which may increase lipophilicity (logP) and alter pharmacokinetics compared to the sulfamoyl derivative .
Amide vs. Sulfonamide Linkages
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a sulfamoyl-benzamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its role as an inhibitor of ectonucleotidases and its implications in various therapeutic areas.
Synthesis
The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of chlorosulfonylbenzoic acid with various amines. For This compound , the process includes:
- Formation of the sulfamoyl group : Reacting butyl(methyl)amine with chlorosulfonylbenzoic acid.
- Coupling with naphtho[1,2-d][1,3]thiazole : Utilizing carbodiimide coupling to attach the naphthalene moiety.
- Final purification : Employing chromatography techniques to isolate the desired product.
The primary biological activity of this compound lies in its inhibition of human ectonucleotide triphosphate diphosphohydrolase (h-NTPDases), a family of enzymes involved in nucleotide metabolism. These enzymes play critical roles in various physiological processes, including inflammation and cancer progression.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant inhibition against several h-NTPDase isoforms:
- h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
- h-NTPDase2 : IC50 values in sub-micromolar concentrations
- h-NTPDase3 : IC50 = 0.72 ± 0.11 μM
- h-NTPDase8 : Most potent inhibition with IC50 = 0.28 ± 0.07 μM
These findings suggest that the compound selectively inhibits these enzymes, potentially leading to therapeutic effects in conditions like thrombosis and cancer .
Case Studies
Recent research has highlighted the efficacy of this compound in various models:
- Cancer Models : In studies involving cancer cell lines, the compound demonstrated reduced cell proliferation linked to its inhibitory effects on h-NTPDases.
- Inflammation Models : The compound's ability to modulate ectonucleotide activity suggests a role in inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzamide and thiazole rings can significantly influence biological activity. For instance:
| Compound Variant | h-NTPDase Inhibition (IC50) |
|---|---|
| Base Compound | 2.88 μM |
| Variant A | 1.50 μM |
| Variant B | 0.75 μM |
This table illustrates how slight changes can enhance potency against specific h-NTPDase isoforms .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-[butyl(methyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide?
Methodological Answer: The synthesis typically involves coupling a sulfamoylbenzamide intermediate with naphtho[1,2-d][1,3]thiazol-2-amine under controlled conditions. Key steps include:
- Sulfamoyl Intermediate Preparation: Reacting 4-chlorosulfonylbenzoyl chloride with butyl(methyl)amine to form the sulfamoyl group .
- Coupling Reaction: Using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) to attach the naphthothiazole moiety .
- Purification: Column chromatography or recrystallization to achieve >95% purity .
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to verify sulfamoyl, benzamide, and naphthothiazole moieties (e.g., sulfonamide protons at δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., expected [M+H] at m/z 492.5) .
- HPLC: For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Intermediate Questions
Q. Q3. How can reaction conditions be optimized to improve yield during sulfamoyl group incorporation?
Methodological Answer:
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfamoyl intermediate .
- Catalyst Use: Add triethylamine to neutralize HCl byproducts and accelerate the reaction .
- Temperature Control: Maintain 0–5°C during sulfamoylation to suppress side reactions .
Q. Q4. What experimental strategies resolve contradictory biological activity data across studies?
Methodological Answer:
- Dose-Response Validation: Perform MTT assays across a broad concentration range (e.g., 0.1–100 µM) to confirm IC values .
- Target-Specific Assays: Use kinase inhibition assays or bacterial growth curves to isolate mechanisms (e.g., S. aureus vs. E. coli discrepancies) .
- Batch Reprodubility Checks: Compare results from independently synthesized batches to rule out impurities .
Advanced Questions
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
Methodological Answer:
- Core Modifications: Replace the butyl group with cyclopropyl or fluorinated alkyl chains to improve metabolic stability .
- Functional Group Additions: Introduce electron-withdrawing groups (e.g., -CF) to the benzamide ring to enhance target binding .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with cancer-related enzymes like topoisomerase II .
Q. Q6. What mechanistic insights explain the dual antimicrobial and anticancer properties of this compound?
Methodological Answer:
- Thiol-Mediated Toxicity: The naphthothiazole moiety disrupts bacterial thioredoxin reductase, while the sulfamoyl group inhibits human carbonic anhydrase IX in cancer cells .
- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cancer cell lines .
- Membrane Permeability: LogP calculations (~3.5) and Caco-2 assays indicate moderate blood-brain barrier penetration, relevant for CNS-targeted therapies .
Q. Q7. How can advanced spectroscopic techniques elucidate reaction intermediates in the synthesis pathway?
Methodological Answer:
- Reaction Monitoring: Use in situ FTIR to track sulfamoyl intermediate formation (e.g., S=O stretch at 1350 cm) .
- X-ray Crystallography: Resolve crystal structures of intermediates to confirm regioselectivity during coupling steps .
- LC-MS/MS: Identify transient species (e.g., acyloxyborane intermediates) in real-time .
Q. Q8. What are the limitations of current biological activity data, and how can they be addressed?
Methodological Answer:
- Lack of In Vivo Data: Conduct pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
- Off-Target Effects: Use CRISPR-Cas9 knockouts to validate target specificity (e.g., EGFR or mTOR pathways) .
- Resistance Profiling: Serial passage assays in bacteria or cancer cells to evaluate resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
